1-Ethyl-5-phenyl-2-imidazolidinethione

Lipophilicity QSAR Membrane Permeability

Researchers requiring a lipophilic 2-imidazolidinethione for thyroid peroxidase (TPO) inhibition studies often face supply gaps for substituted derivatives. This compound (CAS 186424-03-3) addresses that need with a logP of 1.72 and distinct steric profile versus parent ETU (logP -0.67). • Enables SAR exploration with N1-ethyl, C5-phenyl substitution not achievable with unsubstituted ETU. • Favorable handling: bp 310.3°C, low vapor pressure (0.000604 mmHg) facilitates safer lab processing. • Computed data (PSA 54.4 Ų, density 1.18 g/cm³) supports QSAR model training. Bulk packaging available.

Molecular Formula C11H14N2S
Molecular Weight 206.31 g/mol
CAS No. 186424-03-3
Cat. No. B065733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-5-phenyl-2-imidazolidinethione
CAS186424-03-3
Synonyms1-Ethyl-5-phenyl-2-imidazolidinethione
Molecular FormulaC11H14N2S
Molecular Weight206.31 g/mol
Structural Identifiers
SMILESCCN1C(CNC1=S)C2=CC=CC=C2
InChIInChI=1S/C11H14N2S/c1-2-13-10(8-12-11(13)14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,14)
InChIKeyQYRDJEMXRZWICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-5-phenyl-2-imidazolidinethione Technical Profile & Sourcing


1-Ethyl-5-phenyl-2-imidazolidinethione (CAS 186424-03-3) is a cyclic thiourea derivative belonging to the 2-imidazolidinethione class, characterized by a C=S group embedded in a five-membered ring [1]. Its molecular formula is C11H14N2S with a molecular weight of 206.31 g/mol, and it features an ethyl substitution at N1 and a phenyl substitution at C5 [1]. This compound serves as a chemical intermediate and a tool for studying structure-activity relationships in thyroid peroxidase inhibition [2].

Tool for thyroid peroxidase structure-activity relationship studies
Substituted imidazolidinethione scaffold for further derivatization
May support QSAR modeling with distinct lipophilicity and steric profile

Why ETU Cannot Replace 1-Ethyl-5-phenyl-2-imidazolidinethione


The parent compound 2-imidazolidinethione (ETU, CAS 96-45-7) exhibits a logP of -0.67 and a molecular weight of 102.16 g/mol [1], whereas 1-ethyl-5-phenyl-2-imidazolidinethione has a logP of 1.72250 and a molecular weight of 206.31 g/mol [2]. The 104 Da increase and logP shift of approximately 2.4 log units confer substantially different physicochemical properties, including increased lipophilicity, reduced aqueous solubility, and altered membrane permeability, which directly impact distribution, formulation, and biological activity [3]. Additionally, the 5-phenyl group introduces π-π stacking potential and steric bulk that are absent in ETU. Simple substitution of ETU in a protocol or assay would invalidate quantitative comparisons and is not scientifically defensible.

This Product
Phenyl- and ethyl-substituted thiourea with higher lipophilicity and molecular weight
Potential Substitute
Unsubstituted parent ETU with low lipophilicity and small size
Differences in lipophilicity, molecular size, polar surface area, and volatility may alter membrane permeability, solubility, and assay distribution. Direct protocol substitution may shift quantitative endpoints; validation is required.

1-Ethyl-5-phenyl-2-imidazolidinethione vs ETU: Physicochemical Comparison


Lipophilicity Difference from ETU

1-Ethyl-5-phenyl-2-imidazolidinethione exhibits a calculated logP of 1.72250 [1], compared to the parent 2-imidazolidinethione (ETU) with an experimental logP of -0.67 at 20℃ [2]. This represents a >2.4 log unit increase, indicating significantly higher lipophilicity.

Lipophilicity vs ETU
Cross-study
Target logP 1.72 vs ETU -0.67
Δ +2.39 log units
Higher lipophilicity may alter membrane partitioning
Calculated vs experimental logP; cross-study comparison
Lipophilicity QSAR Membrane Permeability

Volatility and Thermal Stability vs ETU

The target compound has a predicted boiling point of 310.3°C at 760 mmHg and a vapor pressure of 0.000604 mmHg at 25°C [1]. In contrast, ETU boils at 240°C at 1010 hPa and has a vapor pressure of <1 hPa at 25°C [2].

Volatility vs ETU
Cross-study
Bp 310.3°C vs 240°C; vapor pressure ~1000× lower
Lower volatility may reduce evaporative loss in long-term studies
Predicted vs reported values; handling advantage context
Volatility Thermal Stability Formulation

Molecular Weight vs ETU

1-Ethyl-5-phenyl-2-imidazolidinethione has a molecular weight of 206.31 g/mol, more than double that of the unsubstituted core 2-imidazolidinethione (102.16 g/mol) [1][2]. This increase is attributable to the N-ethyl and C-phenyl substituents.

Molecular Weight
Cross-study
206.31 g/mol vs ETU 102.16 g/mol
+104.15 Da
Larger size influences passive diffusion and renal clearance
Relevant for QSPR models and formulation solubility
Molecular Weight Solubility Pharmacokinetics

Thyroid Peroxidase Inhibition Potential

1-Alkyl imidazolidine-2-thiones, including the target compound's class, have demonstrated antithyroid activity in rodent models [1]. The parent 2-imidazolidinethione (ETU) inhibits rat thyroid peroxidase (TPO) with an IC50 of 0.791 µM in a microsomal assay using L-tyrosine as substrate [2]. While direct TPO inhibition data for 1-ethyl-5-phenyl-2-imidazolidinethione are not currently available, the structure-activity relationship established for 1-alkyl derivatives suggests that the 5-phenyl substitution may modulate potency, selectivity, or pharmacokinetics relative to ETU [1].

TPO Inhibition Potential
Class-level inference
ETU IC50: 0.791 µM (rat TPO); target not directly measured
May serve as structural probe for thyroid peroxidase studies
SAR from 1-alkyl class; direct data required to confirm potency
Thyroid Peroxidase Antithyroid Enzyme Inhibition

Polar Surface Area vs ETU

The computed topological polar surface area (PSA) for 1-ethyl-5-phenyl-2-imidazolidinethione is 54.40 Ų [1], compared to a reported PSA of 24.39 Ų for 2-imidazolidinethione [2]. This represents a >30 Ų increase, primarily due to the introduction of the phenyl ring and ethyl group.

Polar Surface Area
Cross-study
54.40 Ų vs ETU 24.39 Ų
+30.01 Ų
Higher PSA may reduce passive permeability of neutral species
Relevant for oral bioavailability and BBB penetration models
Polar Surface Area QSAR Drug-likeness

MDL Number for Chemical Identity Consistency

1-Ethyl-5-phenyl-2-imidazolidinethione is assigned MDL number MFCD01753676 [1], which uniquely identifies its chemical structure. In contrast, 2-imidazolidinethione carries MDL number MFCD00005276 [2]. This distinct identifier prevents confusion with the parent compound or other analogs during procurement.

Chemical Identity
Supporting
MDL MFCD01753676 vs ETU MFCD00005276
Distinct identifiers prevent procurement errors
Ensures chemical identity consistency across suppliers
Reproducibility Chemical Identity Procurement

1-Ethyl-5-phenyl-2-imidazolidinethione Research Applications


QSAR Modeling for Thyroid Peroxidase Inhibitors

The compound's calculated logP (1.72), PSA (54.4 Ų), and molecular weight (206.31 g/mol) provide a distinct physicochemical data point for QSAR models of thyroid peroxidase inhibition [1]. These properties, which differ significantly from the unsubstituted parent (logP -0.67, PSA 24.39 Ų, MW 102.16) [2], enable exploration of substituent effects on activity and selectivity.

Intermediate for Imidazolidinethione Derivatives

The presence of an N-ethyl and C-phenyl group makes this compound a valuable scaffold for further derivatization, such as N-alkylation or electrophilic aromatic substitution [1]. Its higher boiling point (310.3°C) and lower vapor pressure (0.000604 mmHg) compared to ETU [2] facilitate handling and purification during multi-step synthesis [3].

Probe for Thyroid Hormone Disruption Studies

Based on the established antithyroid activity of 1-alkyl imidazolidine-2-thiones [1] and the known TPO inhibition by ETU (IC50 = 0.791 µM) [2], this compound may serve as a structurally distinct probe for investigating thyroid hormone synthesis pathways. Its increased lipophilicity may alter cellular uptake and distribution compared to hydrophilic antithyroid agents.

Computational Chemistry and Molecular Modeling Libraries

The availability of computed properties including density (1.18 g/cm³), refractive index (1.638), and flash point (141.48°C) [1] makes this compound suitable for inclusion in computational chemical libraries and for training machine learning models predicting physicochemical or biological properties of heterocyclic thioureas [2].

Application
Selection Property
Validation Focus
QSAR model development for TPO inhibitors
Calculated physicochemical descriptor set (lipophilicity, PSA, MW)
Predictive model accuracy for thiourea analog activity
Scaffold for derivatization and library synthesis
Substituted imidazolidinethione core (N-ethyl, C-phenyl)
Handling properties and reactivity in multi-step synthesis
Probe for thyroid hormone synthesis pathway studies
Structurally distinct antithyroid-class compound
Cellular uptake and TPO pathway interrogation
Inclusion in computational chemical libraries
Computed property dataset (density, refractive index, flash point)
Machine learning model training for thiourea properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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